2-Iodo-5-(trifluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5-(trifluoromethoxy)pyridine is an organofluorine compound with the molecular formula C6H3F3INO It is a derivative of pyridine, characterized by the presence of an iodine atom at the 2-position and a trifluoromethoxy group at the 5-position
Preparation Methods
The synthesis of 2-Iodo-5-(trifluoromethoxy)pyridine typically involves the introduction of the iodine and trifluoromethoxy groups onto a pyridine ring. One common synthetic route includes the iodination of 5-(trifluoromethoxy)pyridine using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the iodination process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
2-Iodo-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-Iodo-5-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving halogenated pyridines.
Mechanism of Action
The mechanism of action of 2-Iodo-5-(trifluoromethoxy)pyridine involves its interaction with various molecular targets and pathways. The trifluoromethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The iodine atom can participate in halogen bonding, which is important in molecular recognition and binding processes .
Comparison with Similar Compounds
2-Iodo-5-(trifluoromethoxy)pyridine can be compared with other halogenated pyridines, such as:
2-Iodo-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of iodine, which affects its reactivity and applications.
2-Bromo-5-(trifluoromethyl)pyridine:
The uniqueness of this compound lies in the combination of the iodine and trifluoromethoxy groups, which provide distinct electronic and steric properties that can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C6H3F3INO |
---|---|
Molecular Weight |
288.99 g/mol |
IUPAC Name |
2-iodo-5-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H |
InChI Key |
MANZEFJWBVKCBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.